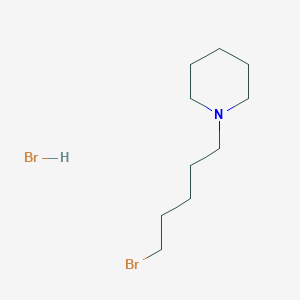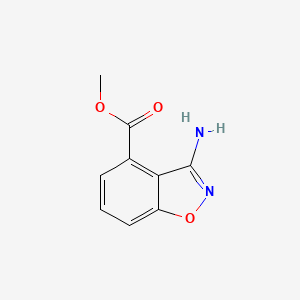
1-(5-Bromopentyl)piperidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopentyl)piperidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopentyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom and form the corresponding pentylpiperidine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents, such as ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of pentylpiperidine or other reduced derivatives
Scientific Research Applications
1-(5-Bromopentyl)piperidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromobutyl)piperidine Hydrobromide
- 1-(6-Bromohexyl)piperidine Hydrobromide
- 1-(5-Chloropentyl)piperidine Hydrobromide
Uniqueness
1-(5-Bromopentyl)piperidine Hydrobromide is unique due to its specific bromopentyl group, which provides distinct reactivity and chemical properties compared to other similar compounds. The length of the carbon chain and the presence of the bromine atom influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H21Br2N |
|---|---|
Molecular Weight |
315.09 g/mol |
IUPAC Name |
1-(5-bromopentyl)piperidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |
InChI Key |
SPHLDDPOKVRJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)


